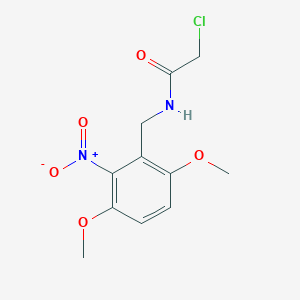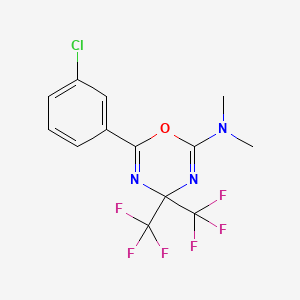![molecular formula C15H9BrClN3O2 B11479615 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11479615.png)
6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position. The final step involves the cyclization of the brominated intermediate with hydrazine hydrate to form the benzotriazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzotriazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with desirable properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.
Industry: In the material science field, the compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-chlorophenyl)chroman-4-one: This compound shares structural similarities with 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE and exhibits similar biological activities.
2-Bromo-4’-chloropropiophenone: Another compound with a similar structure, used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H9BrClN3O2 |
|---|---|
Molecular Weight |
378.61 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C15H9BrClN3O2/c16-10-3-6-13-12(7-10)15(22)20(19-18-13)8-14(21)9-1-4-11(17)5-2-9/h1-7H,8H2 |
InChI Key |
KGKQAUPBBJLSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C3=C(C=CC(=C3)Br)N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11479545.png)

![2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11479556.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate](/img/structure/B11479562.png)
![4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B11479563.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B11479568.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11479571.png)

![N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-oxo-2H-chromen-3-YL)benzamide](/img/structure/B11479580.png)
![Ethyl [2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11479587.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11479594.png)
![N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B11479603.png)
![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11479607.png)
